
Germination-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germination-IN-2 is a synthetic compound known for its significant role in enhancing seed germination and seedling vigor. It is widely used in agricultural practices to improve crop yields and ensure uniform seedling emergence. This compound has garnered attention due to its ability to modulate various physiological and biochemical processes during seed germination.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Germination-IN-2 is synthesized through a multi-step chemical process involving the reaction of specific organic precursors under controlled conditions. The synthesis typically involves:
Step 1: Preparation of the precursor compound through a series of organic reactions such as esterification or amidation.
Step 2: Cyclization of the precursor to form the core structure of this compound.
Step 3: Functionalization of the core structure to introduce specific functional groups that enhance its activity.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Use of techniques like crystallization, distillation, and chromatography to isolate and purify this compound.
Análisis De Reacciones Químicas
Types of Reactions: Germination-IN-2 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products:
Oxidation Products: Oxidized derivatives with enhanced stability.
Reduction Products: Reduced forms with altered reactivity.
Substitution Products: Functionalized derivatives with diverse chemical properties.
Aplicaciones Científicas De Investigación
Germination-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its role in modulating seed germination and plant growth.
Medicine: Explored for potential therapeutic applications in promoting tissue regeneration.
Industry: Utilized in agricultural formulations to enhance crop yields and improve seedling vigor.
Mecanismo De Acción
The mechanism of action of Germination-IN-2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to receptors on the seed coat, triggering a cascade of biochemical events.
Pathways Involved: Activation of signaling pathways that regulate water uptake, enzyme activation, and energy metabolism. This leads to the breakdown of stored nutrients and the initiation of seed germination.
Comparación Con Compuestos Similares
Germination-IN-2 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Karrikinolide, trimethylbutenolide, and other smoke-derived germination promoters.
Uniqueness: this compound exhibits higher potency and specificity in promoting seed germination compared to its analogs. It also has a broader spectrum of activity across different plant species.
Propiedades
Fórmula molecular |
C30H45NO3 |
|---|---|
Peso molecular |
467.7 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C30H45NO3/c1-19(9-14-28(34)31-21-7-5-4-6-8-21)24-12-13-25-23-11-10-20-17-22(32)15-16-29(20,2)26(23)18-27(33)30(24,25)3/h4-8,19-20,22-27,32-33H,9-18H2,1-3H3,(H,31,34)/t19-,20-,22-,23+,24-,25+,26+,27+,29+,30-/m1/s1 |
Clave InChI |
ABTFODLFVYTBHS-YAIFJCAJSA-N |
SMILES isomérico |
C[C@H](CCC(=O)NC1=CC=CC=C1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |
SMILES canónico |
CC(CCC(=O)NC1=CC=CC=C1)C2CCC3C2(C(CC4C3CCC5C4(CCC(C5)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


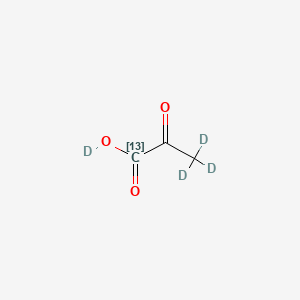
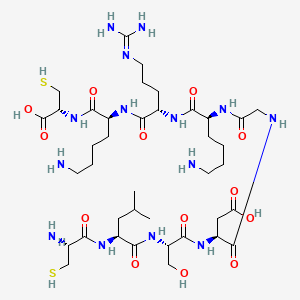

![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)

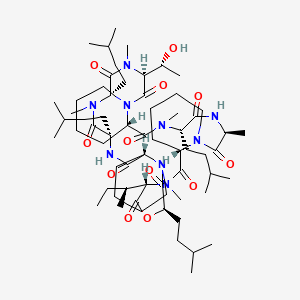
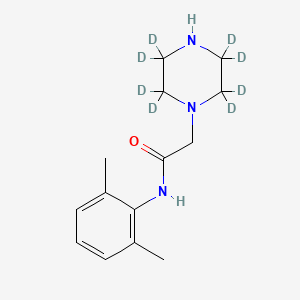

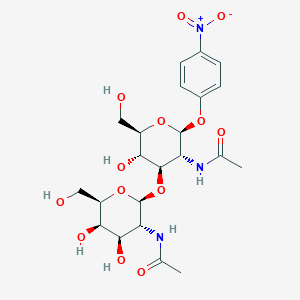
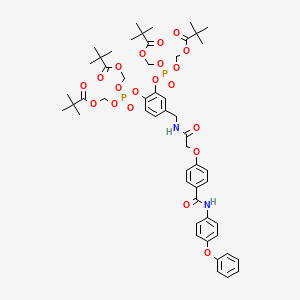

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)
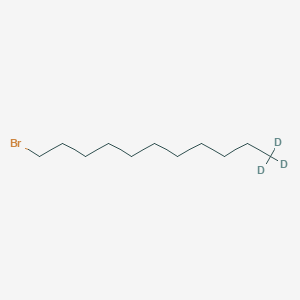
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
